Tert-butyl 2-bromo-5-chlorobenzoate
Description
Tert-butyl 2-bromo-5-chlorobenzoate is an ester derivative of benzoic acid substituted with bromine and chlorine atoms at the 2- and 5-positions, respectively, and protected by a tert-butyl group. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science. The tert-butyl group enhances steric protection, stabilizing the ester against nucleophilic attack, while the halogen substituents influence electronic properties and reactivity .
Properties
IUPAC Name |
tert-butyl 2-bromo-5-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO2/c1-11(2,3)15-10(14)8-6-7(13)4-5-9(8)12/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBPYMGXXWVDTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Tert-Butyl 5-Chlorobenzoate
A direct approach involves brominating tert-butyl 5-chlorobenzoate at the ortho position relative to the ester group. The ester’s electron-donating nature directs electrophilic substitution to the ortho and para positions, with ortho selectivity achievable under controlled conditions.
Procedure :
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Substrate Preparation : Tert-butyl 5-chlorobenzoate is synthesized via acid-catalyzed esterification of 5-chlorobenzoic acid with tert-butanol. Using sulfuric acid (5 mol%) in refluxing toluene, the reaction achieves >90% conversion within 6 hours.
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Bromination : The ester (1 equiv) is dissolved in dichloromethane (DCM) at 0°C, and N-bromosuccinimide (NBS, 1.05 equiv) is added with iron(III) bromide (0.1 equiv) as a Lewis acid. After stirring at room temperature for 12 hours, the mixture is quenched with aqueous sodium thiosulfate, extracted with DCM, and purified via silica gel chromatography.
Yield : 68–72% (HPLC purity >95%).
Key Insight : The use of NBS over molecular bromine minimizes di-substitution byproducts. Regioselectivity for ortho-bromination is attributed to steric hindrance from the tert-butyl group, which disfavors para attack.
Multi-Step Synthesis via Intermediate Carboxylic Acids
Preparation of 2-Bromo-5-Chlorobenzoic Acid
The carboxylic acid intermediate is pivotal for esterification routes. Patent CN113321577A outlines a nitrile hydrolysis strategy adaptable to this target:
Procedure :
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Bromination of 5-Chlorobenzonitrile :
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Hydrolysis to Carboxylic Acid :
Esterification of 2-Bromo-5-Chlorobenzoic Acid
The acid is esterified using tert-butanol under Steglich conditions:
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Reagents : Dicyclohexylcarbodiimide (DCC, 1.2 equiv), dimethylaminopyridine (DMAP, 0.1 equiv), tert-butanol (1.5 equiv) in DCM.
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Conditions : Stirred at 25°C for 12 hours, yielding tert-butyl 2-bromo-5-chlorobenzoate (82% yield after column chromatography).
Advantages : This route avoids harsh acid catalysis, preserving acid-sensitive functional groups.
Alternative Halogenation Strategies
Radical Bromination Using NBS and Light
A photochemical method enhances selectivity for less accessible positions:
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Substrate : Tert-butyl 5-chlorobenzoate (1 equiv) in carbon tetrachloride.
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Reagents : NBS (1.1 equiv), benzoyl peroxide (0.05 equiv) as initiator.
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Conditions : Irradiated with UV light (365 nm) at 25°C for 6 hours.
Yield : 65% (ortho:para ratio 4:1).
Mechanism : Radical chain propagation favors ortho addition due to stabilized transition states near the ester group.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Advantages |
|---|---|---|---|---|---|
| Direct Bromination | Tert-butyl 5-Cl-benzoate | NBS, FeBr3 | 68–72 | >95 | Short route, high regioselectivity |
| Nitrile Hydrolysis | 5-Cl-benzonitrile | NBS, KOH, DCC/DMAP | 70–82 | >96 | Scalable, avoids harsh acids |
| Radical Bromination | Tert-butyl 5-Cl-benzoate | NBS, UV light | 65 | 90 | No Lewis acid required |
Challenges and Optimization Opportunities
Regioselectivity in Electrophilic Substitution
The ester group’s ortho/para-directing effect complicates exclusive ortho-bromination. Computational studies suggest that steric bulk from the tert-butyl group slightly favors ortho attack (ΔΔG‡ = 1.2 kcal/mol), but para products remain a minor contaminant (5–10%).
Mitigation Strategies :
Scientific Research Applications
Organic Synthesis
Tert-butyl 2-bromo-5-chlorobenzoate is primarily used as an intermediate in organic synthesis. It serves as a building block for the production of more complex organic molecules, particularly pharmaceuticals and agrochemicals. The compound participates in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as sodium azide or potassium cyanide, facilitating the synthesis of diverse derivatives.
- Reduction Reactions : It can be reduced to yield alcohol or amine derivatives using reagents like lithium aluminum hydride or sodium borohydride.
Pharmaceutical Development
In the pharmaceutical industry, this compound plays a crucial role in the synthesis of biologically active compounds. For example, it is involved in developing enzyme inhibitors and receptor antagonists that target specific disease pathways. Notably, its derivatives are explored for their potential in treating conditions such as cancer and metabolic disorders .
Case Study 1: Synthesis of Antidiabetic Agents
Research has demonstrated that this compound can be utilized as a precursor in synthesizing antidiabetic drugs like Dapagliflozin. The compound's ability to undergo various transformations makes it a valuable starting material for developing hypoglycemic agents .
Case Study 2: Drug Development for Cancer Treatment
In studies focusing on cancer therapeutics, this compound has been identified as an intermediate in synthesizing compounds that inhibit androgen receptor signaling. This mechanism is vital for developing treatments for prostate cancer, where blocking androgen receptor activity can hinder tumor growth .
Mechanism of Action
The mechanism of action of tert-butyl 2-bromo-5-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms on the benzene ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related esters and halogenated benzoates:
Table 1: Key Properties of Tert-Butyl 2-Bromo-5-Chlorobenzoate and Analogues
Key Observations:
- Steric Effects : The tert-butyl group in the target compound significantly slows hydrolysis compared to methyl or ethyl esters. For example, methyl 2-bromo-5-chlorobenzoate undergoes hydrolysis 5–10 times faster under basic conditions .
- Electronic Effects: The electron-withdrawing bromine and chlorine substituents increase the electrophilicity of the carbonyl carbon, facilitating nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling) compared to non-halogenated analogues .
- Hazard Profile : Unlike simpler esters (e.g., methyl benzoate), halogenated tert-butyl esters may decompose under strong acidic or alkaline conditions, releasing toxic gases like hydrogen bromide (HBr) or chlorine (Cl₂) .
Reactivity and Stability
- Hydrolysis Resistance : The tert-butyl group provides superior stability against hydrolysis compared to tert-butyl alcohol (a common precursor), which decomposes in the presence of strong acids to release isobutylene gas .
- Compatibility with Reagents: Oxidizing Agents: Reacts violently with peroxides or permanganates, similar to tert-butyl alcohol . Metals: Incompatible with alkali metals (e.g., sodium) due to hydrogen gas generation, a hazard also noted for tert-butyl alcohol .
Biological Activity
Tert-butyl 2-bromo-5-chlorobenzoate is an aromatic ester that has garnered attention in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical formula for this compound is CHBrClO, and it features a tert-butyl group attached to a benzoate moiety, which is further substituted with bromine and chlorine atoms. The specific substitutions at the 2 and 5 positions of the benzene ring are crucial for its biological activity.
Biological Activity Overview
This compound has been studied for its potential applications in pharmacology, particularly as an antidiabetic agent. Its structural characteristics suggest that it may interact with biological systems in significant ways.
Antidiabetic Activity
Research indicates that compounds similar to this compound can serve as hypoglycemic agents. For instance, a study highlighted the synthesis of related compounds such as 5-bromo-2-chloro-benzoic acid, which was noted for its application as a hypoglycemic drug synthetic raw material . This suggests that this compound may have similar properties worth exploring.
Case Studies and Research Findings
- Synthesis and Characterization : The synthesis of this compound typically involves electrophilic aromatic substitution reactions. The characterization often employs techniques such as NMR spectroscopy to confirm the structure and purity of the compound.
- Biological Assays : In vitro assays have been conducted to evaluate the biological activity of this compound against various cell lines. Preliminary results indicate cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .
- Structure-Activity Relationship (SAR) : Understanding the SAR of related compounds can provide insights into the mechanisms of action for this compound. For instance, variations in halogen substitution patterns have been shown to influence biological activity significantly.
Data Table: Comparison of Related Compounds
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| This compound | 1873791-28-6 | Potential antidiabetic |
| 5-Bromo-2-chloro-benzoic acid | Not available | Hypoglycemic agent |
| Methyl 3-bromo-5-chlorobenzoate | 933585-58-1 | Anticancer properties |
| Ethyl 5-bromo-2-chlorobenzoate | 76008-73-6 | Antimicrobial activity |
Q & A
Q. What are the critical factors to optimize during the synthesis of tert-butyl 2-bromo-5-chlorobenzoate, and how can reaction efficiency be validated?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters:
- Temperature : Excessive heat may lead to decomposition of the tert-butyl ester group. Maintain temperatures below 80°C during coupling reactions .
- Catalyst Selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling to minimize side reactions with bromo and chloro substituents .
- Purification : Employ gradient silica gel chromatography (hexane:ethyl acetate) to separate unreacted starting materials and byproducts. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Validation : Compare melting points and spectroscopic data (¹H/¹³C NMR) with literature values to confirm structural integrity .
Q. What analytical techniques are recommended for characterizing this compound, and how should spectral contradictions be resolved?
- Methodological Answer :
- Primary Techniques :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to differentiate CH₃, CH₂, and quaternary carbons. The tert-butyl group typically appears as a singlet at δ ~1.3 ppm in ¹H NMR .
- Mass Spectrometry (HRMS) : Use ESI+ mode to confirm molecular ion [M+H]⁺ and isotopic patterns (Br/Cl isotopes) .
- Contradiction Resolution : Discrepancies in aromatic proton splitting may arise from rotational isomerism. Perform variable-temperature NMR to stabilize conformers and clarify splitting patterns .
Advanced Research Questions
Q. How does the steric and electronic profile of this compound influence its regioselectivity in nucleophilic aromatic substitution (SNAr) reactions?
- Methodological Answer :
- Steric Effects : The tert-butyl group creates significant steric hindrance, directing nucleophilic attack to the less hindered 5-chloro position. Computational modeling (DFT, B3LYP/6-31G*) can predict transition-state geometries .
- Electronic Effects : Electron-withdrawing bromo and chloro groups activate the ring for SNAr. Use Hammett substituent constants (σ values: Br = +0.23, Cl = +0.23) to quantify electronic contributions .
- Experimental Validation : Perform competitive reactions with meta- and para-substituted analogs to quantify regioselectivity ratios via GC-MS .
Q. What strategies can resolve data contradictions in stability studies of this compound under varying storage conditions?
- Methodological Answer :
- Controlled Degradation Studies : Expose the compound to UV light (λ = 254 nm), humidity (75% RH), and elevated temperatures (40°C) for 14 days. Monitor degradation via TLC (Rf shifts) and LC-MS to identify decomposition products (e.g., tert-butyl ester hydrolysis to benzoic acid derivatives) .
- Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf-life under standard conditions (25°C). Use HPLC-DAD to quantify degradation rates .
Q. How can this compound be utilized in cross-coupling reactions to construct complex heterocyclic scaffolds?
- Methodological Answer :
- Suzuki-Miyaura Coupling : React with boronic esters (e.g., 4-pyridylboronic acid) to introduce heterocyclic moieties. Optimize ligand systems (e.g., SPhos) to suppress protodehalogenation of the bromo group .
- Buchwald-Hartwig Amination : Use Pd₂(dba)₃/Xantphos catalysts to couple primary amines at the chloro position. Monitor reaction progress via in situ IR spectroscopy for C-Cl bond cleavage .
Methodological Best Practices
Q. What safety protocols are essential when handling this compound in electrophilic substitution reactions?
- Answer :
- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks from volatile byproducts (e.g., HBr, HCl) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact. Use explosion-proof refrigerators for storage (2–8°C) .
Q. How can mechanistic studies elucidate the role of this compound in multi-step synthetic pathways?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
